molecular formula C20H19Cl2N5OS B12148464 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12148464
M. Wt: 448.4 g/mol
InChI Key: CVDQLEGMNDBHLV-YDZHTSKRSA-N
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Description

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of chlorophenyl, triazole, and acetamide functional groups

Preparation Methods

The synthesis of N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of key intermediates, such as 4-chlorobenzoic acid and 1,2,4-triazole derivatives. The synthetic route may include esterification, hydrazination, salt formation, and cyclization reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The chlorophenyl groups can be oxidized under specific conditions to form corresponding phenols or quinones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, while the chlorophenyl groups can enhance binding affinity to specific targets. The molecular pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. For example:

The uniqueness of N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C20H19Cl2N5OS

Molecular Weight

448.4 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19Cl2N5OS/c1-3-27-19(14-8-10-15(21)11-9-14)25-26-20(27)29-12-18(28)24-23-13(2)16-6-4-5-7-17(16)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-13+

InChI Key

CVDQLEGMNDBHLV-YDZHTSKRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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